molecular formula C15H12F2N2O3S B2817582 1-((2,4-Difluorophenyl)sulfonyl)indoline-2-carboxamide CAS No. 1101205-40-6

1-((2,4-Difluorophenyl)sulfonyl)indoline-2-carboxamide

Cat. No.: B2817582
CAS No.: 1101205-40-6
M. Wt: 338.33
InChI Key: AGDDPCVIRMYWKY-UHFFFAOYSA-N
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Description

1-((2,4-Difluorophenyl)sulfonyl)indoline-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Difluorophenyl)sulfonyl)indoline-2-carboxamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with indoline-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the sulfonamide bond. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

1-((2,4-Difluorophenyl)sulfonyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Potential use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-((2,4-Difluorophenyl)sulfonyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately resulting in the inhibition of cell proliferation or induction of cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,4-Dichlorophenyl)sulfonyl)indoline-2-carboxamide
  • 1-((2,4-Dimethylphenyl)sulfonyl)indoline-2-carboxamide
  • 1-((2,4-Difluorophenyl)sulfonyl)indoline-2-carboxylic acid

Uniqueness

1-((2,4-Difluorophenyl)sulfonyl)indoline-2-carboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy compared to similar compounds .

Properties

IUPAC Name

1-(2,4-difluorophenyl)sulfonyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O3S/c16-10-5-6-14(11(17)8-10)23(21,22)19-12-4-2-1-3-9(12)7-13(19)15(18)20/h1-6,8,13H,7H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDDPCVIRMYWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)S(=O)(=O)C3=C(C=C(C=C3)F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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